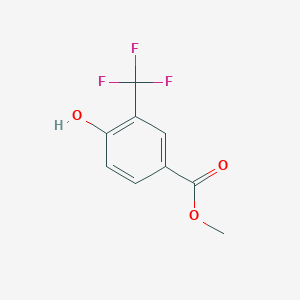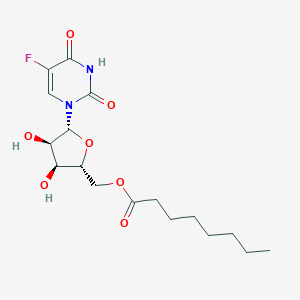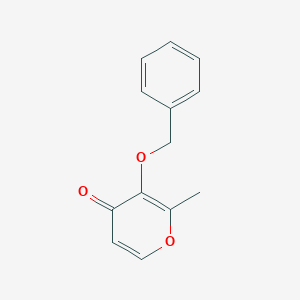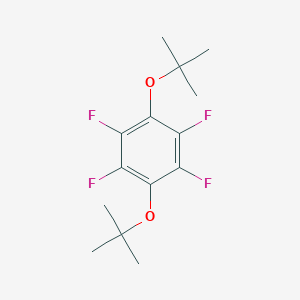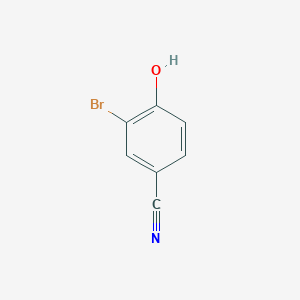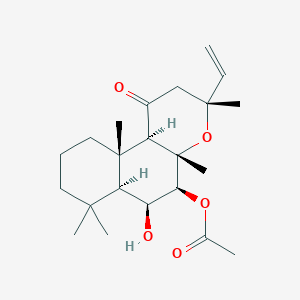
1,9-Dideoxyforskolin
描述
1,9-Dideoxyforskolin is a labdane diterpenoid that is the 1,9-dideoxy derivative of forskolin . It is a biologically inactive analog of forskolin, which is known for its role as an activator of adenylyl cyclase . The compound has the molecular formula C22H34O5 and a molecular weight of 378.50 g/mol . It is primarily used in scientific research as a negative control for forskolin .
准备方法
合成路线和反应条件
1,9-二脱氧福斯科林可以通过从福斯科林中去除1位和9位的羟基来合成。具体的合成路线和反应条件在文献中没有得到广泛的记载。 已知福斯科林类似物可以在不同的羟基位点进行修饰以生成不同的衍生物 .
工业生产方法
关于1,9-二脱氧福斯科林的工业生产方法的信息有限。 它通常以少量用于研究目的生产,而不是大规模工业生产 .
化学反应分析
反应类型
1,9-二脱氧福斯科林会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成不同的衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 取代反应可以将特定官能团替换成其他基团.
常用的试剂和条件
1,9-二脱氧福斯科林反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体条件取决于所需的反应和目标产物 .
主要生成物
1,9-二脱氧福斯科林反应生成的主要产物包括各种官能团发生改变的福斯科林衍生物。 这些衍生物通常用于研究福斯科林及其类似物的生物活性 .
科学研究应用
1,9-二脱氧福斯科林被用于各种科学研究应用,包括:
作用机制
1,9-二脱氧福斯科林与福斯科林不同,不会刺激腺苷酸环化酶 . 它作为一种生物学上无活性的类似物起作用,使其在实验中作为阴性对照很有用。 该化合物的作用机制涉及它与福斯科林结合位点的相互作用,而不会激活酶 . 这使研究人员能够研究福斯科林的影响,而不会受到腺苷酸环化酶激活的混杂影响 .
相似化合物的比较
类似化合物
福斯科林: 母体化合物,以其作为腺苷酸环化酶活化剂的作用而闻名.
异福斯科林: 另一种具有类似性质的福斯科林类似物.
脱氧雪腐镰刀菌烯醇: 一种结构相关的化合物,用于类似的研究背景.
1,9-二脱氧福斯科林的独特性
1,9-二脱氧福斯科林的独特性在于它在刺激腺苷酸环化酶方面缺乏生物活性。 这使其成为与福斯科林相关的研究中理想的阴性对照,使科学家能够分离福斯科林的特定影响,而不会激活腺苷酸环化酶 .
属性
IUPAC Name |
[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMDXUDDJYAIB-SUCLLAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040384 | |
| Record name | 1,9-Dideoxyforskolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64657-18-7 | |
| Record name | (-)-1,9-Dideoxyforskolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Dideoxyforskolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-Dideoxyforskolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-DIDEOXYFORSKOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAW710HWIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Glucose Transporter Inhibition: 1,9-DDF potently inhibits glucose transport and cytochalasin B binding in rat adipocyte membranes, suggesting a direct interaction with glucose transporters []. This inhibition can lead to a reduction in testosterone production due to the accumulation of androstenedione, highlighting the essential role of glucose uptake in this metabolic step [, ].
- Potassium Channel Modulation: 1,9-DDF appears to interact with potassium channels, particularly calcium-dependent potassium channels, contributing to the inhibition of uterine contractions in rats []. It also inhibits volume-activated chloride currents in HeLa and KB3 cells, although the exact mechanism remains unclear [].
- Calcium Channel Blocker-like Action: 1,9-DDF exhibits calcium channel blocker-like effects, inhibiting vascular smooth muscle contraction by reducing cytosolic calcium levels [].
- P-Glycoprotein Interaction: Research suggests 1,9-DDF binds to P-glycoprotein, a multidrug transporter, potentially explaining its ability to enhance the cytotoxic effects of adriamycin in multidrug-resistant ovarian carcinoma cells [].
A:
ANone: There's limited information available regarding the material compatibility and stability of 1,9-DDF under various conditions. Further studies are needed to explore its performance and potential applications.
ANone: 1,9-DDF is not known to possess catalytic properties. It primarily acts by interacting with specific protein targets rather than catalyzing chemical reactions.
A: While computational studies specifically on 1,9-DDF are limited in the provided research, QSAR models for forskolin and its analogs, including 1,9-DDF, have been developed to understand the relationship between their structure and activity [].
ANone: The structure of 1,9-DDF plays a crucial role in its activity and interactions:
- Adenylate Cyclase Inactivity: The absence of hydroxyl groups at positions 1 and 9 in 1,9-DDF renders it incapable of activating adenylate cyclase, unlike forskolin [, ].
- Glucose Transport Inhibition: The structural features responsible for 1,9-DDF's potent inhibition of glucose transport are distinct from those required for adenylate cyclase activation [].
- P-Glycoprotein Binding: 1,9-DDF exhibits higher affinity for P-glycoprotein compared to forskolin, indicating that modifications at positions 1 and 9 contribute to this interaction [].
ANone: Detailed information regarding the stability of 1,9-DDF under various conditions and specific formulation strategies is not extensively discussed in the provided research.
ANone: Information about SHE regulations specific to 1,9-DDF is not available in the provided research articles.
ANone: Specific details about the absorption, distribution, metabolism, and excretion of 1,9-DDF are not elaborated in the research provided. Further investigation is needed to determine its in vivo activity and efficacy profile.
ANone: 1,9-DDF has shown efficacy in various in vitro and ex vivo models:
- Rat Adipocytes: Inhibits glucose transport and cytochalasin B binding [].
- Rat Uterus: Reduces contractility, potentially by modulating potassium channels [].
- Rat Aorta: Inhibits vascular smooth muscle contraction, exhibiting calcium channel blocker-like effects [].
- Ovarian Carcinoma Cells: Enhances the cytotoxic effects of adriamycin in multidrug-resistant cell lines, likely through P-glycoprotein interaction [].
A: While the provided research doesn't directly address 1,9-DDF resistance, its interaction with P-glycoprotein [] suggests a potential role in overcoming multidrug resistance in cancer cells.
ANone: Comprehensive data on the toxicology and long-term safety profile of 1,9-DDF is not included in the provided research.
A: 1,9-DDF research emerged alongside the investigation of forskolin, a natural product known to activate adenylate cyclase. Scientists synthesized 1,9-DDF to dissect the different pharmacological effects of forskolin, particularly those independent of cAMP elevation [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


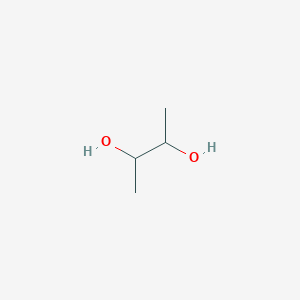
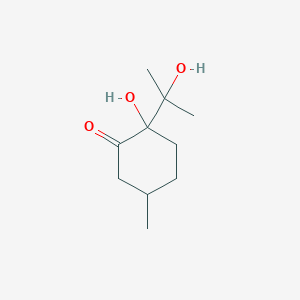

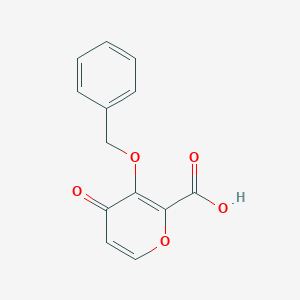
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
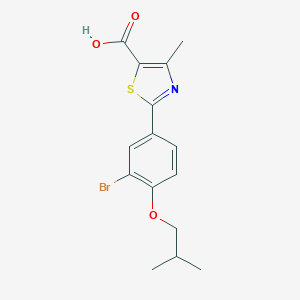
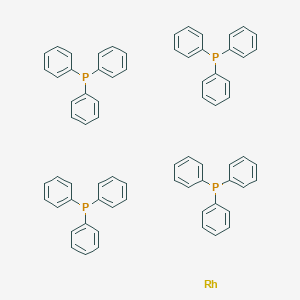
![4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol](/img/structure/B56816.png)
